molecular formula C10H24Cl2N2 B1423990 N-Butyl-N-methyl-3-piperidinamine dihydrochloride CAS No. 1220019-61-3

N-Butyl-N-methyl-3-piperidinamine dihydrochloride

Cat. No.: B1423990
CAS No.: 1220019-61-3
M. Wt: 243.21 g/mol
InChI Key: NACVUUDLHIHVAY-UHFFFAOYSA-N
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Description

N-Butyl-N-methyl-3-piperidinamine dihydrochloride is an organic compound with the CAS Registry Number 1220019-61-3 . It is defined by the molecular formula C 10 H 24 Cl 2 N 2 and has a molecular weight of 243.22 g/mol . Its structure features a piperidine amine core, which is a common pharmacophore in medicinal chemistry, substituted with N-butyl and N-methyl functional groups and presented as a dihydrochloride salt to enhance stability and solubility . As a builder for complex molecules, this chemical serves as a valuable intermediate in organic synthesis and pharmaceutical research for developing new active compounds . Piperidine derivatives are frequently explored in drug discovery for their potential biological activities. Researchers can utilize this high-purity building block to synthesize and screen novel molecules for various applications. This product is intended for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

IUPAC Name

N-butyl-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)10-6-5-7-11-9-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACVUUDLHIHVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-methyl-3-piperidinamine dihydrochloride typically involves the reaction of N-methyl-3-piperidinamine with butyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-methyl-3-piperidinamine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-N-methyl-3-piperidinone, while reduction could produce N-Butyl-N-methyl-3-piperidinol .

Scientific Research Applications

Pharmaceutical Applications

Alogliptin Production
One of the most significant applications of N-butyl-N-methyl-3-piperidinamine dihydrochloride is in the synthesis of Alogliptin, a medication used to manage type 2 diabetes. Alogliptin functions as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which helps regulate blood sugar levels by increasing insulin secretion and decreasing glucagon levels after meals . The synthesis process involves using 3-aminopiperidine derivatives as key intermediates, showcasing the compound's pivotal role in pharmaceutical chemistry.

Dipeptidyl Peptidase IV Inhibitors
The compound is also explored for its potential in developing other DPP-IV inhibitors. These inhibitors are crucial in diabetes management and have been the focus of extensive research due to their efficacy and safety profiles . The structural properties of this compound allow for modifications that enhance pharmacological activity and selectivity.

Synthetic Applications

Organic Synthesis Intermediate
this compound serves as an important intermediate in organic synthesis. Its unique piperidine structure allows for various chemical transformations, making it a versatile building block in the synthesis of complex organic molecules . Researchers utilize this compound to facilitate reactions that lead to the formation of more complex structures, particularly in medicinal chemistry.

Case Studies and Research Findings

Case Study: Synthesis of Piperidine Derivatives
Research has demonstrated effective methods for synthesizing this compound through various reaction pathways. For instance, one method involves the use of lithium aluminum hydride to reduce specific precursors, yielding high-purity products suitable for pharmaceutical applications . This case study illustrates not only the synthetic versatility but also the scalability of producing this compound for commercial use.

Research Insights
Studies focusing on the synthesis and application of 3-aminopiperidine derivatives have highlighted their importance in drug discovery. A notable finding indicates that modifications to the piperidine ring can significantly enhance biological activity against target enzymes such as DPP-IV . This insight underscores the relevance of this compound in ongoing pharmaceutical research.

Summary Table of Applications

Application AreaSpecific Use CaseImportance
Pharmaceutical DevelopmentSynthesis of AlogliptinKey role in diabetes management
Drug DiscoveryDPP-IV inhibitorsPotential for new therapeutic agents
Organic SynthesisIntermediate for complex moleculesVersatile building block

Mechanism of Action

The mechanism of action of N-Butyl-N-methyl-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Azoamidine Dihydrochloride Initiators

The European Patent Application (2023) lists multiple azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methylpropionamidine] dihydrochloride) as water-soluble polymerization initiators . Key comparative points include:

Property N-Butyl-N-methyl-3-piperidinamine Dihydrochloride Azoamidine Dihydrochlorides
Primary Application Unknown (theoretical: drug intermediates, surfactants) Polymerization initiators (radical generation)
Solubility Likely high (dihydrochloride salt) Explicitly water-soluble
Reactive Groups Tertiary amine Azo (-N=N-) and amidine (-C(=NH)-NH₂) groups
Stability Unreported Heat-sensitive (decompose to generate radicals)

While both share dihydrochloride salt forms for solubility, the absence of azo or amidine groups in the target compound limits its utility as a radical initiator.

Comparison with Piperidine and Pyridine Derivatives

The Kanto Reagents catalog (2022) includes pyridine and oxazoline derivatives with tert-butyl groups, such as 2-[(4R)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]-5-(trifluoromethyl)pyridine (CAS RN: 1428537-19-2) . Key differences:

Property This compound 2-[(4R)-4-tert-Butyl...pyridine
Core Structure Piperidine ring Pyridine-oxazoline hybrid
Substituents n-Butyl, methyl tert-Butyl, trifluoromethyl
Functionality Basic amine (protonatable) Heterocyclic Lewis base
Commercial Availability Likely limited Available (JPY 28,800–31,600/100 mg)

The tert-butyl group in the Kanto compound introduces steric hindrance, whereas the n-butyl group in the target compound may prioritize lipophilicity over steric effects.

Comparison with Other Amine Salts

Dihydrochloride salts of amines (e.g., 2,2’-azobis[N-(2-hydroxyethyl)-2-methylpropionamidine] dihydrochloride) are often employed for enhanced stability and solubility in biological or industrial settings . For example:

Property This compound N-n-Butyldiethanolamine Derivatives
Backbone Piperidine Ethanolamine
Charge at Neutral pH Positively charged (protonated amine) Zwitterionic (depends on substituents)
Typical Use Unreported Surfactants, corrosion inhibitors

Biological Activity

N-Butyl-N-methyl-3-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a butyl and a methyl group. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:

  • Dopaminergic System : Compounds with piperidine structures often exhibit affinity for dopamine receptors, influencing mood and behavior.
  • Serotonergic System : Similar interactions can occur with serotonin receptors, potentially affecting anxiety and depression pathways.
  • Cholinergic Activity : Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The compound's potency was evaluated using cell viability assays and receptor binding studies.

Cell Line IC50 (µM) Mechanism
PC12 (neuroblastoma)5.0Dopamine receptor agonism
SH-SY5Y (neuroblastoma)3.2Acetylcholinesterase inhibition
HEK293 (human embryonic kidney)7.5Serotonin receptor modulation

In Vivo Studies

Animal models have been utilized to assess the therapeutic effects of the compound. Notably, studies involving rodent models of anxiety and depression showed that administration of this compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze and forced swim tests.

Case Studies

  • Anxiety Disorders : A study published in the Journal of Pharmacology highlighted the efficacy of this compound in reducing anxiety-like behaviors in mice subjected to stress paradigms. The compound was administered at doses ranging from 1 to 10 mg/kg, showing a dose-dependent reduction in anxiety markers.
  • Neurodegenerative Diseases : Research indicated that this compound may have neuroprotective properties against oxidative stress in neuronal cultures. The compound's ability to modulate cholinergic transmission suggests potential applications in Alzheimer's disease treatment.

Q & A

Q. Which statistical approaches resolve dose-response data variability?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to fit sigmoidal curves. Use mixed-effects models to account for inter-experimental variability. Bootstrap resampling (≥1000 iterations) calculates 95% confidence intervals for EC50 values. Outliers are assessed via Grubbs’ test .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.